molecular formula C14H24N2O4 B14688864 2-Butyl-2-ethyl-1,3-propanediol carbamate 2-propynylcarbamate CAS No. 25385-26-6

2-Butyl-2-ethyl-1,3-propanediol carbamate 2-propynylcarbamate

Cat. No.: B14688864
CAS No.: 25385-26-6
M. Wt: 284.35 g/mol
InChI Key: KQFSLSHCXZRAJU-UHFFFAOYSA-N
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Description

2-Butyl-2-ethyl-1,3-propanediol carbamate 2-propynylcarbamate is an organic compound with a complex structure

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Aldol Addition and Hydrogenation: One method involves the aldol addition of 2-ethylhexanal followed by hydrogenation.

    Hydroxymethylation and Cannizzaro-Type Disproportionation: Another method involves hydroxymethylation catalyzed by alkali hydroxides and subsequent Cannizzaro-type disproportionation with formaldehyde.

Industrial Production Methods: The industrial production of 2-Butyl-2-ethyl-1,3-propanediol carbamate 2-propynylcarbamate typically follows the aldol addition and hydrogenation route due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Substitution: Substitution reactions can occur, particularly nucleophilic substitutions, using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Sodium hydroxide, potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-Butyl-2-ethyl-1,3-propanediol carbamate 2-propynylcarbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Butyl-2-ethyl-1,3-propanediol carbamate 2-propynylcarbamate involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst or reactant in various chemical reactions, influencing the rate and outcome of these processes. Its molecular structure allows it to participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that are crucial for its function in different applications.

Comparison with Similar Compounds

Uniqueness: 2-Butyl-2-ethyl-1,3-propanediol carbamate 2-propynylcarbamate is unique due to its combination of functional groups, which provide distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific solubility, stability, and reactivity characteristics.

Properties

CAS No.

25385-26-6

Molecular Formula

C14H24N2O4

Molecular Weight

284.35 g/mol

IUPAC Name

[2-(carbamoyloxymethyl)-2-ethylhexyl] N-prop-2-ynylcarbamate

InChI

InChI=1S/C14H24N2O4/c1-4-7-8-14(6-3,10-19-12(15)17)11-20-13(18)16-9-5-2/h2H,4,6-11H2,1,3H3,(H2,15,17)(H,16,18)

InChI Key

KQFSLSHCXZRAJU-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)(COC(=O)N)COC(=O)NCC#C

Origin of Product

United States

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